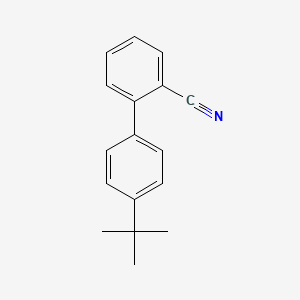

2-(4-tert-Butylphenyl)benzonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-tert-butylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N/c1-17(2,3)15-10-8-13(9-11-15)16-7-5-4-6-14(16)12-18/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZWFFZOFDLGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602504 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192699-49-3 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

chemical properties of 4'-tert-butyl-[1,1'-biphenyl]-2-carbonitrile

[1]

Executive Summary & Chemical Identity

4'-tert-butyl-[1,1'-biphenyl]-2-carbonitrile is a lipophilic, steric probe used primarily to explore the hydrophobic binding pockets of G-protein coupled receptors (GPCRs), specifically the AT1 receptor.[1] Unlike its 4'-methyl analog (OTBN)—which serves as a reactive precursor for "sartan" drugs like Losartan—the 4'-tert-butyl variant acts as a metabolically robust, non-reactive steric anchor.[1] Its secondary application lies in the design of nematic liquid crystals, where the bulky tert-butyl group modulates phase transition temperatures.[1]

Chemical Data Table

| Property | Specification |

| CAS Number | 192699-49-3 |

| IUPAC Name | 4'-tert-butyl-[1,1'-biphenyl]-2-carbonitrile |

| Molecular Formula | C₁₇H₁₇N |

| Molecular Weight | 235.33 g/mol |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C#N |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Nitrile (C≡N) at C2; tert-Butyl at C4' |

Synthesis & Production Protocols

The most reliable route for high-purity synthesis is the Suzuki-Miyaura Cross-Coupling .[1] This pathway avoids the harsh conditions of Grignard reagents, tolerating the nitrile functionality.

Protocol: Palladium-Catalyzed Cross-Coupling

Objective: Couple 2-bromobenzonitrile with 4-tert-butylphenylboronic acid.

Reagents:

-

Substrate A: 2-Bromobenzonitrile (1.0 eq)[1]

-

Substrate B: 4-tert-butylphenylboronic acid (1.1 eq)[1]

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

-

Base: Na₂CO₃ (2.0 M aqueous solution)[1]

-

Solvent: Toluene/Ethanol (4:1 ratio)[1]

Step-by-Step Methodology:

-

Inertion: Purge a 3-neck round-bottom flask with Nitrogen (N₂) for 15 minutes.

-

Dissolution: Dissolve 2-bromobenzonitrile and 4-tert-butylphenylboronic acid in the Toluene/Ethanol mixture.

-

Activation: Add the Pd(PPh₃)₄ catalyst.[1] Stir for 10 minutes at room temperature until the solution turns a clear yellow/orange.

-

Basification: Add the degassed Na₂CO₃ solution.

-

Reflux: Heat the biphasic mixture to vigorous reflux (approx. 90°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

-

Workup: Cool to RT. Separate the organic layer.[1][2] Extract the aqueous layer with Ethyl Acetate (2x). Combine organics, wash with brine, and dry over MgSO₄.

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).[1]

Visualization: Synthesis Workflow

Caption: Suzuki-Miyaura coupling pathway utilizing Pd(0) cycle for biaryl bond formation.

Chemical Reactivity Profile

The chemical utility of this compound is defined by the ortho-nitrile group .[1] The tert-butyl group acts primarily as a blocking group, preventing metabolic oxidation at the para-position.[1]

A. Nitrile-to-Tetrazole Transformation (Bioisostere Synthesis)

In drug discovery, the nitrile is almost exclusively converted to a 5-substituted-1H-tetrazole .[1] This tetrazole ring mimics a carboxylic acid (pKa ~4.5-5.[1]0) but offers better metabolic stability and membrane permeability.[1]

-

Reagents: Sodium Azide (NaN₃), Tri-n-butyltin chloride (Bu₃SnCl) or ZnBr₂.[1]

-

Mechanism: [3+2] Cycloaddition.[1]

-

Significance: This transformation yields analogs of Losartan/Valsartan where the alkyl chain is replaced by the rigid tert-butyl group, often increasing receptor affinity (Ki) in SAR studies.[1]

B. Hydrolysis (Amide/Acid Formation)

Under strong acidic (H₂SO₄) or basic (NaOH/H₂O₂) conditions, the nitrile hydrolyzes first to the primary amide and then to the carboxylic acid (4'-tert-butyl-[1,1'-biphenyl]-2-carboxylic acid).[1]

-

Note: The bulky tert-butyl group at the 4'-position does not sterically hinder the 2-position nitrile significantly, allowing standard hydrolysis rates.[1]

C. Stability of the tert-Butyl Group

Unlike the 4'-methyl group in OTBN (which is brominated to form the active alkylating agent for Sartans), the tert-butyl group is chemically inert to radical bromination (NBS).[1]

-

Implication: This compound cannot be used as a direct precursor for alkylating imidazole rings (as in Losartan synthesis).[1] It is a "terminal" scaffold used to study the effect of bulk without introducing reactivity.[1]

Visualization: Reactivity Logic

Caption: Divergent reactivity profile. Note the inability to undergo benzylic bromination (Red).

Applications in Research

Medicinal Chemistry (SAR Probes)

In the development of Angiotensin II Receptor Blockers (ARBs), researchers replace the n-butyl or n-propyl chains of lead compounds with a tert-butyl group.[1]

-

Purpose: To test the size limit of the hydrophobic binding pocket (Lipophilic Efficiency).

-

Outcome: If the tert-butyl analog retains potency, it confirms the pocket is spherical and hydrophobic.[1] If potency drops, the pocket likely requires a linear alkyl chain for induced fit.

Materials Science (Liquid Crystals)

Biphenyl nitriles are "mesogens" (liquid crystal formers).

-

Role: The polar nitrile group induces a strong dipole moment along the long axis, while the bulky tert-butyl group disrupts packing just enough to lower the melting point, often creating stable Nematic Phases at room temperature when mixed with other cyanobiphenyls (e.g., 5CB).

Safety & Handling (MSDS Summary)

While specific toxicological data for this derivative is limited, it should be handled as a potent organic nitrile.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Wittenberger, S. J. (1994).[4] Recent Developments in Tetrazole Chemistry.[1][5] A Review. Organic Preparations and Procedures International. Link

-

Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry. Link (Contextual reference for biphenyl nitrile chemistry).[1]

-

PubChem Compound Summary. (2024). 4'-tert-butyl-[1,1'-biphenyl]-2-carbonitrile.[1][6] National Center for Biotechnology Information.[1] Link

Sources

- 1. [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- [webbook.nist.gov]

- 2. An Improved Photochemical Process For The Preparation Of A 4’ [quickcompany.in]

- 3. 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile | C14H9NO | CID 1394062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

- 6. 192699-49-3|4'-(tert-Butyl)-[1,1'-biphenyl]-2-carbonitrile|BLD Pharm [bldpharm.com]

mass spectrometry of 4'-tert-butyl-[1,1'-biphenyl]-2-carbonitrile

An In-Depth Technical Guide to the Mass Spectrometry of 4'-tert-butyl-[1,1'-biphenyl]-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4'-tert-butyl-[1,1'-biphenyl]-2-carbonitrile. We will delve into the core principles of experimental design, data interpretation, and the underlying chemical logic that governs the molecule's behavior in the gas phase. This document is structured to provide actionable insights and a robust framework for researchers developing analytical methods for this and structurally related compounds.

Introduction: The Analytical Imperative

4'-tert-butyl-[1,1'-biphenyl]-2-carbonitrile is a molecule of significant interest in medicinal chemistry and materials science due to its biphenyl scaffold, a common structural motif in pharmacologically active compounds. Accurate and precise analytical methods are paramount for its characterization, quantification in complex matrices, and for impurity profiling during synthesis and formulation. Mass spectrometry (MS) stands as the cornerstone technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities. This guide will focus on the principles of developing a robust MS method for this specific analyte.

Experimental Design: A Logic-Driven Approach

The selection of mass spectrometry parameters is not a matter of arbitrary choice but a reasoned process based on the physicochemical properties of the analyte. 4'-tert-butyl-[1,1'-biphenyl]-2-carbonitrile possesses moderate polarity due to the nitrile group, yet retains significant nonpolar character from the biphenyl and tert-butyl groups. This duality informs our selection of ionization technique.

Ionization Source Selection: Electrospray vs. Atmospheric Pressure Chemical Ionization

While Electrospray Ionization (ESI) is a workhorse for polar and ionizable compounds, Atmospheric Pressure Chemical Ionization (APCI) often provides superior performance for less polar molecules that are thermally stable. Given the analyte's structure, both ESI and APCI are plausible, but APCI is often preferred for its ability to efficiently ionize compounds of this nature, typically yielding a strong protonated molecule, [M+H]⁺.

Our Recommendation: Start with APCI in positive ion mode. The proton affinity of the nitrile nitrogen provides a reliable site for protonation.

Mass Analyzer Considerations: Quadrupole vs. High-Resolution MS

The choice of mass analyzer depends on the analytical goal. For routine quantification, a triple quadrupole (QqQ) mass spectrometer offers exceptional sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode. For structural confirmation and impurity identification, a high-resolution mass spectrometer (HRMS) like an Orbitrap or a Time-of-Flight (TOF) instrument is indispensable for its ability to provide accurate mass measurements, enabling elemental composition determination.

Experimental Workflow: Method Development

Caption: A logical workflow for MS method development.

Expected Mass Spectrum and Fragmentation Analysis

The anticipated mass spectrum in positive ion APCI will be dominated by the protonated molecule, [M+H]⁺. Understanding the subsequent fragmentation of this precursor ion is critical for structural confirmation and for developing sensitive quantification methods.

Table 1: Predicted High-Resolution Mass Data for the Protonated Molecule

| Species | Formula | Calculated m/z |

| [M+H]⁺ | C₁₇H₁₈N⁺ | 236.1434 |

| [M+Na]⁺ | C₁₇H₁₇NNa⁺ | 258.1253 |

Collision-Induced Dissociation (CID) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) will provide structurally significant fragment ions. The primary fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.

A key fragmentation mechanism for biphenyl compounds involves the cleavage of the bond between the two phenyl rings. However, the most prominent fragmentation in this specific molecule is expected to be the loss of a methyl group from the tert-butyl moiety, leading to a stable tertiary carbocation.

Proposed Fragmentation Pathway

Caption: Primary fragmentation pathway via methyl loss.

Another plausible, though likely less favorable, fragmentation pathway involves the loss of the entire tert-butyl group.

Table 2: Key Predicted Fragment Ions in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Calculated) |

| 236.14 | [C₁₆H₁₅N]⁺ | CH₃ | 221.1223 |

| 236.14 | [C₁₃H₁₀N]⁺ | C₄H₈ | 180.0808 |

Step-by-Step Experimental Protocol

This protocol outlines the general steps for acquiring a full scan and product ion scan mass spectrum of 4'-tert-butyl-[1,1'-biphenyl]-2-carbonitrile.

Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ series) coupled to a UHPLC system with an APCI source.

Materials:

-

4'-tert-butyl-[1,1'-biphenyl]-2-carbonitrile standard

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

LC-MS grade formic acid

Procedure:

-

Sample Preparation: Prepare a 1 µg/mL solution of the standard in 50:50 acetonitrile:water with 0.1% formic acid.

-

Chromatography (for sample introduction):

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

APCI Source Parameters (Positive Ion Mode):

-

Sheath Gas Flow Rate: 35 (arbitrary units)

-

Aux Gas Flow Rate: 10 (arbitrary units)

-

Vaporizer Temperature: 350 °C

-

Capillary Temperature: 320 °C

-

Discharge Current: 4.0 µA

-

-

Mass Spectrometer Settings (Full Scan):

-

Scan Range: m/z 100-500

-

Resolution: 70,000

-

AGC Target: 1e6

-

Maximum IT: 100 ms

-

-

Mass Spectrometer Settings (Product Ion Scan - MS/MS):

-

Precursor Ion: m/z 236.14

-

Isolation Window: 1.0 m/z

-

Collision Energy (HCD): 20, 30, 40 eV (perform a ramp to determine the optimal energy)

-

Resolution: 35,000

-

AGC Target: 1e5

-

Maximum IT: 50 ms

-

-

Data Analysis:

-

Extract the ion chromatogram for m/z 236.1434 to confirm the retention time of the analyte.

-

Analyze the full scan mass spectrum to identify the protonated molecule and any adducts.

-

Examine the product ion scan spectrum to identify the major fragment ions and compare them to the predicted values in Table 2.

-

Trustworthiness and Self-Validating Systems

A robust analytical method is a self-validating one. This is achieved by:

-

Internal Standards: For quantitative assays, the use of a stable isotope-labeled internal standard (e.g., ¹³C₆- or D-labeled analog) is highly recommended to correct for matrix effects and instrument variability.

-

Quality Control Samples: Regularly interspersed QC samples at low, medium, and high concentrations ensure the ongoing performance and reproducibility of the assay.

-

System Suitability Tests: Prior to any sample run, a system suitability test should be performed to verify chromatographic performance and mass spectrometer sensitivity.

Conclusion

The mass spectrometric analysis of 4'-tert-butyl-[1,1'-biphenyl]-2-carbonitrile is a straightforward process when approached with a clear understanding of the molecule's chemical properties. By leveraging APCI for efficient ionization and high-resolution mass spectrometry for accurate mass measurement and fragmentation analysis, a highly selective and sensitive method can be developed. The principles and protocols outlined in this guide provide a solid foundation for researchers in their analytical endeavors with this compound and its analogs.

References

The Enigma of CAS Number 192699-51-7: A Case of Undisclosed Identity

A comprehensive search for the chemical entity associated with CAS (Chemical Abstracts Service) number 192699-51-7 has yielded no definitive identification in publicly accessible, authoritative chemical databases. This prevents the creation of the requested in-depth technical guide, as the fundamental properties and characteristics of the compound remain unknown.

Researchers, scientists, and drug development professionals rely on accurate and verifiable chemical identifiers to access a wealth of information critical to their work. The CAS number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. However, in the case of 192699-51-7, extensive searches across multiple leading chemical registries and databases, including PubChem, CAS Common Chemistry, and SciFinder, have failed to retrieve any associated chemical structure, name, or corresponding data.

This lack of information suggests several possibilities:

-

The CAS number may be incorrect or may have been retired or superseded. Data entry errors can occur, and the CAS Registry is continuously updated.

-

The compound is proprietary and not disclosed in the public domain. Chemical entities synthesized during commercial research and development may be assigned internal identifiers and not be registered with publicly accessible services until a later stage, if at all.

-

The substance is exceedingly rare or has only been referenced in obscure or inaccessible literature.

Without a confirmed chemical identity, it is impossible to provide any of the core requirements for the requested technical guide. This includes, but is not limited to:

-

Core chemical and physical properties: Molecular formula, molecular weight, melting point, boiling point, solubility, etc.

-

Synthesis and experimental protocols: Detailed methodologies for its creation and use in research settings.

-

Mechanism of action and biological activity: Information on how the compound interacts with biological systems, a crucial aspect for drug development professionals.

-

Signaling pathways and logical relationships: Visual diagrams illustrating its role in cellular processes.

-

Quantitative data and in-text citations: All of which are contingent on the existence of verifiable scientific literature.

For professionals in the fields of research, science, and drug development, the inability to identify a compound via its CAS number presents a significant roadblock. It underscores the importance of verifying chemical identifiers through multiple, reliable sources. In instances like this, it is recommended to:

-

Double-check the CAS number for any typographical errors.

-

Consult the original source where the CAS number was found, if possible, to seek clarification.

-

If the compound is part of a proprietary research program, refer to internal documentation for its proper identification and associated data.

Until the chemical entity corresponding to CAS number 192699-51-7 is unambiguously identified, a comprehensive technical guide on its properties cannot be developed. The scientific community relies on the open exchange of information, and in this particular case, the information remains elusive.

The Fulcrum of Reactivity: An In-depth Technical Guide to Ortho-Substituted Biphenyl Carbonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-substituted biphenyl carbonitriles represent a class of molecules where steric hindrance and electronic effects are in a delicate and often synergistic interplay. This guide provides a comprehensive exploration of the synthesis, reactivity, and unique stereochemical properties of these valuable compounds. Moving beyond simple procedural outlines, we delve into the causality behind experimental choices, the mechanistic underpinnings of their transformations, and their strategic application in medicinal chemistry. This document is structured to serve as a practical and theoretical resource, offering detailed experimental protocols, comparative data, and visual guides to the underlying chemical principles.

Introduction: A Scaffold of Strategic Importance

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a rigid yet tunable platform for the spatial arrangement of functional groups.[1][2] The introduction of a carbonitrile (cyano) group at an ortho position, adjacent to the biaryl linkage, fundamentally alters the molecule's electronic landscape and steric profile. This guide focuses on the unique reactivity patterns that emerge when this ortho-cyano group is paired with another substituent at the adjacent ortho-position (2'), creating a sterically crowded and electronically distinct environment.

The cyano group is strongly electron-withdrawing through both resonance and inductive effects, deactivating the aromatic ring towards electrophilic substitution.[3] Its linear geometry minimizes its own steric bulk, yet its presence profoundly influences the rotational dynamics around the biaryl axis, often leading to atropisomerism—a form of axial chirality arising from hindered rotation around a single bond.[4][5] Understanding and controlling the reactivity of these molecules is paramount for their effective use in the synthesis of complex molecular architectures and pharmacologically active agents.

Synthesis of Ortho-Substituted Biphenyl Carbonitriles: The Suzuki-Miyaura Cross-Coupling Approach

The most robust and widely employed method for the synthesis of ortho-substituted biphenyl carbonitriles is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This reaction forms the crucial C-C bond between two aryl fragments, typically an ortho-halobenzonitrile and an ortho-substituted phenylboronic acid.[7]

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8]

The Impact of Ortho-Substituents on Reactivity

While the Suzuki-Miyaura coupling is highly versatile, the presence of ortho-substituents on both coupling partners introduces significant steric challenges. Low yields can result when ortho-disubstituted arylboronic acids are used due to steric hindrance during the transmetalation step.[9] However, careful selection of ligands and reaction conditions can overcome these challenges. Bulky, electron-rich phosphine ligands, such as those of the Buchwald-type, are often employed to facilitate both the oxidative addition and reductive elimination steps.[10]

Experimental Protocol: Synthesis of 2-Cyano-2'-methylbiphenyl

This protocol provides a representative procedure for the synthesis of an ortho-substituted biphenyl carbonitrile.

Materials:

-

2-Bromobenzonitrile

-

2-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate tribasic (K₃PO₄)

-

Toluene

-

Water (degassed)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromobenzonitrile (1.0 mmol, 1.0 equiv.), 2-methylphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

-

In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL).

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

Add additional toluene (8 mL) and degassed water (1 mL) to the reaction mixture.

-

Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-cyano-2'-methylbiphenyl.

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | [7] |

| 2-Chlorobenzonitrile | p-Tolylboronic acid | NiCl₂(dppf) (5) | K₃PO₄ | Dioxane | 100 | 85 | [11] |

| 2-Iodobenzonitrile | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 110 | 78 | [9] |

| 2-Bromobenzonitrile | 2-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos (1/2) | Cs₂CO₃ | THF | 80 | 89 | [12] |

Atropisomerism: The Consequence of Steric Hindrance

A defining characteristic of many ortho-substituted biphenyls is atropisomerism, where rotation around the C-C single bond connecting the two aryl rings is restricted.[4] This hindered rotation gives rise to stable, isolable stereoisomers (enantiomers or diastereomers) that do not interconvert at room temperature.[5] The stability of these atropisomers is determined by the energy barrier to rotation, which is directly influenced by the size and nature of the ortho-substituents.[13]

The rotational barriers for various single ortho-substituents have been determined experimentally and computationally.[14][15] While data specifically for 2-cyano-2'-substituted biphenyls is less common, the general trend indicates that bulkier substituents lead to higher rotational barriers.

| Ortho-Substituent | Rotational Barrier (ΔG‡, kcal/mol) | Reference |

| -F | ~6.0 | [16] |

| -Cl | ~11.5 | [16] |

| -CH₃ | ~15.4 | [14] |

| -I | ~18.0 | [16] |

| -N(CH₃)₂ | ~21.3 | [16] |

Reactivity of the Ortho-Cyano Group

The cyano group is a versatile functional handle, susceptible to a range of transformations. However, in the context of an ortho-substituted biphenyl, its reactivity is often modulated by severe steric hindrance.[17]

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation, typically proceeding through an amide intermediate under acidic or basic conditions. For sterically hindered nitriles, such as ortho-substituted biphenyl carbonitriles, this reaction can be challenging, often requiring harsh conditions. In some cases, the hydrolysis may stop at the amide stage.[17]

Experimental Protocol: Hydrolysis of 2-Cyano-2'-methylbiphenyl to 2'-Methyl-[1,1'-biphenyl]-2-carboxamide

Materials:

-

2-Cyano-2'-methylbiphenyl

-

Potassium hydroxide (KOH)

-

tert-Butanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2-cyano-2'-methylbiphenyl (1.0 mmol) in tert-butanol (10 mL).

-

Add a solution of potassium hydroxide (5.0 mmol) in water (2 mL).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 85-90 °C) for 24-48 hours.

-

Monitor the reaction by TLC. The amide product will be more polar than the starting nitrile.

-

After cooling, neutralize the mixture with 1 M HCl (aq.) and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting crude solid by recrystallization or column chromatography to yield the desired amide.

Reduction to Primary Amines

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine.[18] The steric hindrance around the nitrile can affect the rate of reaction, potentially requiring longer reaction times or higher temperatures.

Experimental Protocol: Reduction of 2-Cyano-2'-methylbiphenyl

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

Materials:

-

2-Cyano-2'-methylbiphenyl

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked flask equipped with a dropping funnel and reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (1.5 mmol) in anhydrous THF (10 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2-cyano-2'-methylbiphenyl (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

-

Filter the solid and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude aminomethylbiphenyl derivative, which can be further purified if necessary.[19]

Intramolecular Cyclization Reactions: Building Complexity

The proximity of the ortho-cyano group to another ortho-substituent enables a variety of intramolecular cyclization reactions, providing rapid access to fused heterocyclic systems.

Synthesis of Phenanthridines

A particularly powerful transformation is the synthesis of phenanthridines from 2-amino-2'-cyanobiphenyl precursors. This can be achieved through various methods, including radical cyclizations or transition-metal-catalyzed processes.[20][21] The Morgan-Walls reaction, for instance, involves the cyclodehydration of a 2-formamido-2'-cyanobiphenyl.[2]

Palladium-Catalyzed Cyclizations

Ortho-alkynyl substituted biphenyl carbonitriles can undergo palladium-catalyzed intramolecular cyclization. The reaction likely proceeds via carbopalladation of the alkyne, followed by subsequent reactions to form complex polycyclic structures.[22]

Applications in Drug Discovery and Development

The ortho-substituted biphenyl carbonitrile scaffold is of significant interest to medicinal chemists. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups like amides or tetrazoles, which are common in pharmacophores.[23] The atropisomeric nature of these molecules allows for the exploration of three-dimensional chemical space, which can lead to enhanced potency and selectivity for biological targets. For example, ortho-biphenyl carboxamides, readily synthesized from the corresponding nitriles, have been identified as potent antagonists of the Smoothened receptor, which is implicated in the Hedgehog signaling pathway.[14]

Conclusion

The reactivity of ortho-substituted biphenyl carbonitriles is a rich and complex field governed by a subtle balance of steric and electronic factors. The Suzuki-Miyaura coupling provides a reliable entry point to this class of compounds, while the hindered environment around the ortho-substituents dictates their subsequent transformations and stereochemical fate. From the controlled hydrolysis and reduction of the cyano group to elegant intramolecular cyclizations, these molecules offer a wealth of synthetic possibilities. Their proven value in medicinal chemistry, particularly in leveraging their unique three-dimensional structures, ensures that the exploration of ortho-substituted biphenyl carbonitriles will continue to be a fruitful endeavor for scientists in both academic and industrial research.

References

-

DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

-

Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

-

Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]

-

Atropisomers. The Knowles Group - Princeton University. [Link]

-

Phenanthridine. Wikipedia. [Link]

-

Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. Beilstein Journal of Organic Chemistry. [Link]

-

Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic... ResearchGate. [Link]

-

Methods for the Synthesis of Phenanthridines. ResearchGate. [Link]

-

Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. Beilstein Journal of Organic Chemistry. [Link]

-

An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Journal of the Korean Chemical Society. [Link]

-

Atropisomer. Wikipedia. [Link]

-

Slow rotation in ortho‐substituted biphenyls creates two atropisomers. ResearchGate. [Link]

-

Intramolecular Cyclization. Encyclopedia MDPI. [Link]

-

Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]

-

Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfid. Semantic Scholar. [Link]

-

The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. [Link]

-

Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. RSC Advances. [Link]

-

Palladium-Catalyzed Carbocyclization of Alkynyl Ketones Proceeding through a Carbopalladation Pathway. PMC. [Link]

- Preparation method of 2-cyano-4' -methyl biphenyl.

-

Rotational barriers of biphenyls having heavy heteroatoms as ortho- substituents: experimental and theoretical determination. SciSpace. [Link]

-

20.7 Chemistry of Nitriles. OpenStax. [Link]

-

16.5: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

-

Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry. [Link]

-

(S)-(+)-2-AMINO-3-METHYL-1-BUTANOL. Organic Syntheses. [Link]

-

Rotation in Biphenyls with a Single Ortho-Substituent. ResearchGate. [Link]

-

Rotation in biphenyls with a single ortho-substituent. PubMed. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. PMC. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. University of Sheffield. [Link]

-

Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. [Link]

-

Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. PMC. [Link]

-

ROTATIONAL SPECTROSCOPY OF 2- AND 4-CYANOBIPHENYL. IDEALS. [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

-

Reactions of Nitriles. Chemistry Steps. [Link]

-

Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. PMC. [Link]

-

The Vital Role of Medicinal Chemistry. Open Access Journals. [Link]

-

A New Approach to the Cyanoacetic Ester Synthesis. University of Tennessee, Knoxville. [Link]

-

Historical and Recent Developments in the Chemistry of Cyanate Congeners. PMC. [Link]

-

Preparation method for 2-cyano-4'-methylbiphenyl. Patsnap. [Link]

-

19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

The design and synthesis of substituted biphenyl libraries. PubMed. [Link]

-

A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D-Galactosamines. ChemRxiv. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenanthridine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. (PDF) Palladium-Catalyzed Intramolecular Cyclization of [research.amanote.com]

- 7. researchgate.net [researchgate.net]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Rotation in biphenyls with a single ortho-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. mdpi.com [mdpi.com]

- 18. ch.ic.ac.uk [ch.ic.ac.uk]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. BJOC - Come-back of phenanthridine and phenanthridinium derivatives in the 21st century [beilstein-journals.org]

- 21. researchgate.net [researchgate.net]

- 22. Palladium-Catalyzed Carbocyclization of Alkynyl Ketones Proceeding through a Carbopalladation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Open Medicinal Chemistry Journal - Volume 2 [openmedicinalchemistryjournal.com]

Strategic Application Note: 4'-tert-Butyl-[1,1'-biphenyl]-2-carbonitrile in Medicinal Chemistry

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic use of 4'-tert-butyl-[1,1'-biphenyl]-2-carbonitrile as a robust scaffold for Structure-Activity Relationship (SAR) exploration, particularly in the development of Angiotensin II Receptor Blockers (ARBs) and Transthyretin (TTR) stabilizers.

Executive Summary & Strategic Utility

In the landscape of biphenyl-based drug discovery, 4'-methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN) is the industry standard intermediate for "Sartan" synthesis (Losartan, Valsartan, Irbesartan). However, its structural analog, 4'-tert-butyl-[1,1'-biphenyl]-2-carbonitrile , offers a distinct and critical advantage in the Lead Optimization phase.

This molecule serves two primary strategic functions:

-

Metabolic Blocking: The tert-butyl group replaces the metabolically labile methyl group of OTBN. Unlike the methyl group, which is susceptible to CYP450-mediated benzylic oxidation (a common clearance pathway), the tert-butyl group is sterically bulky and lacks benzylic protons, significantly enhancing metabolic stability.[1]

-

Lipophilic Scanning: It acts as a probe for the hydrophobic tolerance of the S1' binding pocket in GPCRs (e.g., AT1 receptor) and nuclear receptors (e.g., PPARs).

Key Distinction: Unlike OTBN, this intermediate cannot be functionalized via benzylic bromination. It is exclusively used as a terminal pharmacophore or coupled via the nitrile-bearing ring.

Chemical Profile & Comparative Analysis

The following table contrasts the tert-butyl derivative with the standard methyl intermediate to guide scaffold selection.

| Feature | 4'-Methyl Analog (OTBN) | 4'-tert-Butyl Analog (Target) | Medicinal Chemistry Implication |

| Formula | C₁₄H₁₁N | C₁₇H₁₇N | Increased molecular weight (+42 Da). |

| Lipophilicity (cLogP) | ~4.1 | ~5.4 | Significant increase in lipophilicity; enhances membrane permeability but may lower solubility. |

| Metabolic Liability | High (Benzylic Oxidation) | Low (Blocked) | tert-Butyl prevents rapid clearance via benzylic hydroxylation. |

| Steric Bulk (A-Value) | 1.70 kcal/mol | >4.9 kcal/mol | Probes large hydrophobic pockets; induces restricted rotation. |

| Primary Use | Linker (via Bromination) | Terminal Cap / Probe | Used when the biphenyl unit is the "tail" of the drug.[1] |

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold via Suzuki-Miyaura Coupling

Objective: To synthesize 4'-tert-butyl-[1,1'-biphenyl]-2-carbonitrile with high regioselectivity and minimal homocoupling.

Mechanism: Palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid.

Reagents:

-

Substrate A: 2-Bromobenzonitrile (1.0 equiv)

-

Substrate B: 4-tert-Butylphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases).[1]

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster rates).[1]

-

Solvent: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

-

Degassing: Charge a 3-neck round-bottom flask with Substrate A (10 mmol), Substrate B (12 mmol), and Base (20 mmol). Evacuate and backfill with Nitrogen (

) three times.[1]-

Why? Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid (oxidative dimerization).[1]

-

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Catalyst Addition: Add Pd catalyst under a positive stream of

. -

Reaction: Heat the mixture to reflux (

) for 12–16 hours.-

Monitoring: Check via TLC (Hexane/EtOAc 9:1). The limiting reagent (bromide) should disappear.

-

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water and brine.[2]

-

Purification: Dry over

, concentrate, and purify via flash column chromatography (Silica Gel, 0-5% EtOAc in Hexanes).-

Self-Validation: The product should appear as a white to off-white solid.

NMR should show the characteristic tert-butyl singlet at

-

Protocol B: Bioisostere Installation (Nitrile to Tetrazole Conversion)

Objective: To convert the nitrile "handle" into a 5-substituted-1H-tetrazole (the bioisostere of a carboxylic acid), a critical step in creating ARB analogs.

Safety Note: This protocol uses Sodium Azide (

Reagents:

-

Substrate: 4'-tert-butyl-[1,1'-biphenyl]-2-carbonitrile (1.0 equiv)

-

Azide Source:

(3.0 equiv)[1] -

Lewis Acid Catalyst:

(1.0 equiv) or Triethylamine Hydrochloride (-

Why ZnBr2? It activates the nitrile towards nucleophilic attack by the azide ion without the toxicity of organotin reagents (tributyltin azide) used in older protocols.

-

-

Solvent: DMF or NMP (Polar aprotic is essential for solubility and rate).

Step-by-Step Methodology:

-

Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve the nitrile (5 mmol) in DMF (15 mL).

-

Addition: Add

(15 mmol) and -

Reaction: Heat to

for 24–48 hours.-

Caution: Ensure efficient stirring. The reaction is heterogeneous initially.

-

Monitoring: HPLC is preferred over TLC due to the polarity of the tetrazole product.

-

-

Workup (Critical for Safety):

-

Cool to room temperature.[3]

-

Quench: Slowly add dilute

(1N) in a fume hood until pH ~2. This liberates the free tetrazole and destroys excess azide (Caution: potential -

Extraction: Extract with EtOAc (3x). The tetrazole is in the organic layer.[4][5]

-

Nitrite Wash: Wash the organic layer with

solution (destroys trace hydrazoic acid).[1]

-

-

Isolation: Dry over

and concentrate. -

Crystallization: Recrystallize from Toluene or Ethanol/Water to yield the pure tetrazole.

Visualization: Synthesis & Functionalization Workflow

The following diagram illustrates the logical flow from starting materials to the final bioisostere, highlighting the branching point for different medicinal applications.

Figure 1: Synthetic workflow for the generation and functionalization of the 4'-tert-butyl-biphenyl scaffold.

Safety & Handling Guidelines

-

Cyanide/Nitrile Hazards: While aryl nitriles are generally less toxic than inorganic cyanides, they can release HCN under strong metabolic or oxidative conditions.[1] Handle in a fume hood.

-

Azide Management:

-

Never use metal spatulas with sodium azide (shock-sensitive metal azide formation).

-

Waste Disposal: Quench all azide-containing waste with sodium nitrite (

) and sulfuric acid (

-

-

Palladium Residues: For pharmaceutical applications, the final product must be scavenged for heavy metals (Pd limit < 10 ppm).[1] Use SiliaMetS® Thiol or similar scavengers post-reaction.

References

-

Suzuki-Miyaura Coupling Fundamentals

-

Tetrazole Synthesis (Zinc Bromide Method)

-

Sartan Structure-Activity Relationships

-

Bioisosterism in Drug Design

Sources

- 1. rsc.org [rsc.org]

- 2. atlantis-press.com [atlantis-press.com]

- 3. 4-Methyl-[1,1'-biphenyl]-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

Application Note: Palladium-Catalyzed Synthesis of Sterically Hindered Biphenyls

[1][2][3]

Introduction: The Steric Challenge

The biphenyl motif is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Valsartan, Telmisartan, and Boscalid. However, the synthesis of sterically hindered biphenyls —particularly those with tri- or tetra-ortho substitution—remains a significant bottleneck in process chemistry.

Standard palladium protocols (e.g.,

-

Inhibited Transmetallation: Bulky ortho-substituents prevent the approach of the boronic acid to the palladium center.

-

Slow Oxidative Addition: Electron-rich aryl chlorides with ortho-substituents struggle to add to the Pd(0) center without highly active ligands.

This guide provides a validated workflow for synthesizing these challenging motifs, utilizing Dialkylbiaryl Phosphines (Buchwald Ligands) and N-Heterocyclic Carbenes (NHC/PEPPSI) .

Mechanistic Insight: The Monoligated Pathway

To couple hindered substrates, the catalyst must operate via a monoligated

Why Bulky Ligands Work

Counter-intuitively, increasing ligand bulk accelerates the reaction.

-

Oxidative Addition: Electron-rich ligands (alkyl phosphines/NHCs) raise the HOMO energy of Pd, facilitating reaction with aryl chlorides.

-

Reductive Elimination: This is the critical step for hindered biaryls. Large ligands increase steric pressure around the Pd(II) center, "squeezing" the two aryl groups together and accelerating bond formation to relieve strain.

Diagram 1: The Monoligated Catalytic Cycle

The following diagram illustrates the specific pathway required for hindered substrates, highlighting the critical role of the

Caption: The monoligated catalytic cycle. Note that while transmetallation is hindered by sterics, bulky ligands accelerate the final reductive elimination step.

Ligand Selection Guide

Selection of the correct ligand is binary: it depends on the degree of substitution.

| Ligand Class | Specific Ligand | Best Use Case | Steric Capability |

| Buchwald P | SPhos | Tri-ortho biaryls. General purpose for hindered couplings. | High. Excellent stability. |

| Buchwald P | XPhos | Unactivated Aryl Chlorides .[1] Excellent for heteroaromatics.[2][3] | Very High. |

| Buchwald P | RuPhos | Sterically hindered amines or highly electron-rich substrates. | High. |

| NHC | PEPPSI-IPr | General hindered coupling. Robust in air. | High. |

| NHC | PEPPSI-IPent | Tetra-ortho biaryls (The "Nuclear Option"). | Extreme. "Flexible Bulk" concept.[4][2][5] |

Experimental Protocols

Protocol A: The "Workhorse" Method (Buchwald G4)

Application: Synthesis of di- and tri-ortho substituted biphenyls. Why G4? 4th Generation precatalysts contain a methylated backbone that ensures high solubility and prevents the formation of inhibitory palladium-amine complexes common with earlier generations [1].

Reagents:

-

Aryl Halide (1.0 equiv)[6]

-

Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G4 or SPhos Pd G4 (1.0 - 2.0 mol%)

-

Base:

(2.0 - 3.0 equiv) or -

Solvent: Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step:

-

Charge Solids: To a reaction vial equipped with a stir bar, add the aryl halide (if solid), boronic acid, base (

), and the Pd G4 precatalyst.-

Note: G4 precatalysts are air-stable and can be weighed on the bench.

-

-

Degas: Seal the vial with a septum. Evacuate and backfill with Argon (

). -

Solvent Addition: Add the degassed solvent mixture (Toluene/Water) via syringe.

-

Critical: Water is essential for the activation of the boronic acid (formation of the boronate species).

-

-

Reaction: Heat the mixture to 80°C for 2–12 hours.

-

Monitoring: Monitor via LCMS. If conversion stalls, add 0.5 mol% additional catalyst.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over

and concentrate.

Protocol B: The "Extreme Sterics" Method (Tetra-Ortho)

Application: Synthesis of tetra-ortho substituted biphenyls (e.g., coupling a 2,6-disubstituted halide with a 2,6-disubstituted boronic acid).[7] Why PEPPSI-IPent? The "flexible bulk" of the isopentyl groups on the NHC ligand wraps around the metal center, forcing the reductive elimination of even the most crowded systems [2].

Reagents:

-

Aryl Chloride/Bromide (1.0 equiv)

-

Boronic Acid (2.0 equiv) - Excess required due to protodeboronation.

-

Catalyst: Pd-PEPPSI-IPent (2.0 - 5.0 mol%)

-

Base: KOH or KOtBu (2.0 - 3.0 equiv)

-

Solvent: 1,4-Dioxane or Toluene.

Step-by-Step:

-

Preparation: In a glovebox or under strict Argon flow, combine Aryl Halide, Boronic Acid, Base, and Pd-PEPPSI-IPent in a screw-cap vial.

-

Solvent: Add anhydrous 1,4-Dioxane.

-

Activation: Heat to 100°C - 110°C .

-

Note: Tetra-ortho couplings often require higher temperatures to overcome the activation energy of transmetallation.

-

-

Additives (Optional): If yield is low, the addition of 3Å Molecular Sieves can help if water sensitivity is an issue, although trace water usually helps Suzuki couplings. Conversely, for difficult cases, switching to

in DME/Water has been reported to assist [3].

Workflow & Decision Tree

Use this logic flow to determine the optimal starting point for your synthesis.

Caption: Decision matrix for ligand selection based on substrate steric hindrance and activation status.

Troubleshooting "The Art of the Reaction"

Problem: Protodeboronation

Symptom: The aryl halide remains unreacted, but the boronic acid disappears (converted to Ar-H). Cause: Steric hindrance slows transmetallation, allowing the base/water to hydrolyze the C-B bond. Solution:

-

Slow Addition: Add the boronic acid via syringe pump over 1-2 hours.

-

Anhydrous Conditions: Switch to anhydrous solvent and use MIDA boronates or Potassium Trifluoroborates (

) , which release the active boronic acid slowly.

Problem: Pd Black Formation

Symptom: Reaction turns black; conversion stops. Cause: Catalyst decomposition due to ligand dissociation (common at high T). Solution:

-

Switch to G4 Precatalysts (more stable).

-

Add 10-20% free ligand (e.g., extra XPhos) to shift the equilibrium toward the ligated species.

References

-

Buchwald Precatalysts (G3/G4): Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Fourth Generation Pd Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry.

-

PEPPSI-IPent (Tetra-Ortho): Organ, M. G., Calimsiz, S., Sayah, M., Mallik, D., & Tilley, A. J. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition.

-

SPhos Discovery: Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Highly Active Catalyst for the Synthesis of Sterically Hindered Biaryls. Angewandte Chemie International Edition.

-

PEPPSI General Guide: Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.

Sources

- 1. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 4. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Laboratory-Scale Synthesis of 4'-tert-butyl-[1,1'-biphenyl]-2-carbonitrile

Executive Summary & Objective

This Application Note details the optimized laboratory-scale synthesis of 4'-tert-butyl-[1,1'-biphenyl]-2-carbonitrile (also referred to as 4'-tert-butyl-2-cyanobiphenyl). This molecule serves as a critical sterically demanding biaryl scaffold, structurally analogous to the "OTBN" intermediate used in Sartan drug synthesis (e.g., Losartan, Valsartan). Its bulky tert-butyl group makes it a valuable candidate for structure-activity relationship (SAR) studies in medicinal chemistry and as a mesogenic core in liquid crystal engineering.

Objective: To provide a robust, self-validating protocol for the synthesis of the target molecule with >95% purity and >85% isolated yield, utilizing a Suzuki-Miyaura cross-coupling strategy.

Strategic Pathway Selection

Retrosynthetic Analysis

The target molecule features a biphenyl core with orthogonal functionalization: an electron-withdrawing nitrile group at the ortho position (Ring A) and an electron-donating tert-butyl group at the para position (Ring B).

Selected Route: Suzuki-Miyaura Cross-Coupling

-

Rationale: The Suzuki coupling is preferred over Grignard (Kumada) or Negishi couplings due to the chemoselectivity required by the nitrile functionality. Grignard reagents would likely attack the nitrile group (forming ketones or imines), whereas the boronic acid used in Suzuki coupling is compatible.

-

Coupling Partners:

-

Electrophile: 2-Bromobenzonitrile (commercially available, stable).

-

Nucleophile: 4-(tert-butyl)phenylboronic acid (stable solid, easy to handle).

-

-

Catalytic System: Pd(PPh3)4 is selected for its reliability on laboratory scales. While Pd(dppf)Cl2 is a robust alternative, the tetrakis(triphenylphosphine)palladium(0) system provides excellent conversion for aryl bromides under mild reflux.

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway via Suzuki-Miyaura cross-coupling.

Materials & Equipment

Reagents Table

| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Role |

| 2-Bromobenzonitrile | 2042-37-7 | 182.02 | 1.0 | Substrate (Electrophile) |

| 4-tert-Butylphenylboronic acid | 123324-71-0 | 178.04 | 1.2 | Reagent (Nucleophile) |

| Pd(PPh3)4 | 14221-01-3 | 1155.56 | 0.03 | Catalyst |

| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | 2.5 | Base |

| Toluene | 108-88-3 | - | Solvent | Main Solvent |

| Ethanol (95%) | 64-17-5 | - | Solvent | Co-solvent (Phase transfer) |

| Water (Deionized) | 7732-18-5 | - | Solvent | Dissolves Base |

Equipment

-

Reaction Vessel: 3-neck round bottom flask (250 mL or 500 mL) equipped with a magnetic stir bar.

-

Temperature Control: Oil bath with digital temperature controller.

-

Atmosphere: Nitrogen or Argon gas line with bubbler/balloon.

-

Condenser: Reflux condenser (water-cooled).

Detailed Experimental Protocol

Phase 1: Reaction Setup (Inert Atmosphere)

-

Step 1.1: Flame-dry the 3-neck flask under vacuum and backfill with Nitrogen (x3) to remove moisture.

-

Step 1.2: Charge the flask with 2-Bromobenzonitrile (10.0 g, 54.9 mmol) and 4-tert-Butylphenylboronic acid (11.7 g, 65.9 mmol).

-

Step 1.3: Add Toluene (100 mL) and Ethanol (25 mL). Begin stirring to dissolve solids.

-

Step 1.4: Degas the solution. Critical Step: Sparge the solution with Nitrogen for 15-20 minutes. Dissolved oxygen is the primary cause of catalyst deactivation (homocoupling side reactions).

Phase 2: Catalyst Addition & Reaction

-

Step 2.1: Add the Pd(PPh3)4 catalyst (1.9 g, 1.65 mmol, 3 mol%) quickly against a positive stream of Nitrogen. The solution should turn yellow/orange.

-

Step 2.2: Dissolve K2CO3 (19.0 g, 137 mmol) in Water (25 mL). Degas this aqueous solution separately for 5 minutes, then add it to the main reaction vessel via syringe or dropping funnel.

-

Step 2.3: Heat the biphasic mixture to vigorous reflux (internal temp ~85-90°C).

-

Step 2.4: Monitor reaction progress via TLC (Eluent: 10% EtOAc in Hexanes).

-

Rf (2-Bromobenzonitrile): ~0.45

-

Rf (Product): ~0.55 (UV active, often stains dark with KMnO4).

-

Endpoint: Complete consumption of bromide (typically 6–12 hours).

-

Phase 3: Workup & Purification

-

Step 3.1: Cool reaction mixture to room temperature.

-

Step 3.2: Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

-

Step 3.3: Combine organic layers and wash with Brine (100 mL) to remove residual boronic salts.

-

Step 3.4: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield a crude semi-solid (usually off-white/yellow).

-

Step 3.5 (Purification):

-

Option A (Recrystallization - Preferred): Dissolve crude in hot Hexanes (with minimal EtOAc if needed). Cool slowly to 4°C. The product crystallizes as white needles.

-

Option B (Flash Chromatography): Silica gel, Gradient 0-5% EtOAc in Hexanes.

-

Workup Workflow (DOT Visualization)

Figure 2: Downstream processing and purification workflow.

Characterization & Quality Control

Expected Data

-

Physical State: White to off-white crystalline solid.

-

Melting Point: Expected range 45–50°C (Note: tert-butyl analogs often have lower MPs than methyl analogs due to crystal packing disruption).

-

1H NMR (400 MHz, CDCl3):

- 7.78 (dd, 1H, Ar-H ortho to CN)

- 7.65 (td, 1H, Ar-H)

- 7.55–7.40 (m, 6H, biphenyl overlap)

- 1.38 (s, 9H, tert-butyl)

-

IR (ATR): ~2225 cm⁻¹ (C≡N stretch, sharp, distinct).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Black Precipitate (Pd Black) | Catalyst decomposition due to O2 or high temp. | Ensure rigorous degassing. Add extra PPh3 (10 mol%) to stabilize Pd. |

| Low Conversion | Old catalyst or wet solvent. | Use fresh Pd(PPh3)4 (should be bright yellow). Verify solvent dryness.[1][2][3][4][5][6] |

| Homocoupling (Biaryl) | Oxidation of boronic acid. | Reduce O2 exposure. Add boronic acid slowly or in slight excess (1.3 eq). |

Safety & Handling (EHS)

-

Cyanide Hazard: While the nitrile group is covalently bound, 2-bromobenzonitrile is toxic if ingested or inhaled. Avoid contact with strong acids which could theoretically liberate HCN under extreme forcing conditions (though unlikely in this protocol).

-

Palladium: Pd compounds are sensitizers. Handle all catalyst powders in a fume hood.

-

Solvents: Toluene is a reproductive toxin. Use adequate ventilation.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry, 59(21), 6391–6394. (Describes the general synthesis of 2-cyanobiphenyls). Link

-

PubChem Compound Summary. (2023). 4-tert-Butylphenylboronic acid.[6][7][8] National Center for Biotechnology Information. Link

Sources

- 1. WO2003037848A1 - Method for the production of biphenyl-4-carbonitrile - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Low Yields in Biphenyl Synthesis

Welcome to the Technical Support Center for Biphenyl Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of biphenyl and substituted biaryl compounds. The following sections are structured in a question-and-answer format to directly address specific issues, explain the underlying chemical principles, and offer field-proven solutions.

Section 1: Troubleshooting the Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling is arguably the most versatile and widely used method for constructing C-C bonds to form biaryls.[1][2] Despite its robustness, achieving consistently high yields can be challenging due to multiple interacting parameters.[3] This section addresses the most common failure modes.

Q1: My reaction shows low or no conversion, and I recover my starting materials. What are the likely causes?

This is one of the most frequent issues and can typically be traced back to one of the core components of the catalytic cycle failing to perform its function.[4]

Answer: A stalled reaction points to a problem with catalyst activity, reagent quality, or suboptimal conditions. Here is a systematic checklist of potential culprits:

-

Inactive Catalyst or Inefficient Pre-catalyst Activation: The active catalyst in the cycle is Pd(0).[5] If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[5] If this reduction is inefficient, the reaction will not start.

-

Solution: Ensure your palladium source is not old or degraded.[6] For more reliable and efficient generation of the active Pd(0) species, consider using a modern pre-catalyst, such as a Buchwald-type G4 pre-catalyst.[6][7] If you suspect catalyst activity is the issue, incrementally increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can help diagnose the problem.[6]

-

-

Inappropriate Ligand System: The ligand is critical for stabilizing the palladium center, facilitating oxidative addition, and preventing catalyst decomposition.[4] For challenging substrates, such as electron-rich aryl halides or less reactive aryl chlorides, standard ligands like PPh₃ may be insufficient.[8][9][10]

-

Solution: Switch to a more active ligand system. Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are known to accelerate oxidative addition, which is often the rate-limiting step.[6][8] Also, verify the correct palladium-to-ligand ratio is being used; for monodentate phosphine ligands, a 1:2 to 1:4 Pd:ligand ratio is common.[6]

-

-

Suboptimal Base Selection or Quality: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[8][11] An inappropriate or poor-quality base can completely halt the reaction.

-

Solution: The choice of base is often solvent-dependent.[6] Stronger bases are not always better; for sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be preferable to prevent side reactions.[6] Ensure the base is finely powdered and dry, as its physical state and purity significantly impact reactivity.[6]

-

-

Poor Reaction Conditions (Temperature & Atmosphere): Many Suzuki couplings require heating to proceed at a reasonable rate.[4] Furthermore, the presence of oxygen can be highly detrimental.

-

Solution: If the reaction is sluggish at a lower temperature (e.g., 60-80°C), cautiously increasing it may improve the rate.[4][7] However, be aware that excessive heat can accelerate catalyst decomposition.[4] Crucially, oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[4] It is essential to thoroughly degas the solvent and reaction mixture, either by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]

-

Table 1: Common Parameters for Suzuki-Miyaura Coupling

| Component | Common Examples | Typical Loading/Equivalents | Key Considerations |

| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald Pre-catalysts (G3, G4) | 0.5 - 5 mol% | Pre-catalysts often provide higher activity and reproducibility.[6][8] |

| Ligand | PPh₃, Buchwald Ligands (XPhos, SPhos, RuPhos), N-Heterocyclic Carbenes (NHCs) | 1-4 eq. relative to Pd | Choice is substrate-dependent; bulky, electron-rich ligands for less reactive halides.[8] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KOtBu | 2 - 3 equivalents | Must be chosen based on substrate sensitivity and solvent.[6] |

| Solvent | Toluene, Dioxane, THF, DMF (often with water) | N/A | Rigorous degassing is critical to prevent catalyst oxidation.[4] |

| Boron Reagent | Boronic Acids, Boronic Esters (e.g., Pinacol), MIDA boronates, Trifluoroborate salts | 1.1 - 1.5 equivalents | Esters and trifluoroborates offer enhanced stability against protodeboronation.[8] |

Q2: My reaction is producing significant side products like homocoupled boronic acid or dehalogenated starting material. How can I minimize these?

Answer: The formation of side products directly consumes your starting materials and reduces the overall yield. Understanding the mechanism of their formation is key to suppression.

-

Homocoupling of Boronic Acid: This side reaction, where two molecules of the boronic acid couple together, is primarily promoted by the presence of oxygen.[8][12]

-

Protodeboronation: This is a common pathway for boronic acid degradation, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophile.[5][8] This is especially prevalent with heteroaryl boronic acids.[5]

-

Solution: Use the boronic acid reagent as soon as possible after purchase or purification.[8] To improve stability, consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are often more robust.[8] Using a slight excess (1.2–1.5 equivalents) of the boron reagent can also help compensate for some degradation.[8]

-

-

Dehalogenation of Aryl Halide: In this side reaction, the halide on the electrophile is replaced by a hydrogen atom.[5][8] This typically occurs when a hydride species is generated and participates in the catalytic cycle.[5]

Q3: My catalyst appears to be deactivating (e.g., formation of palladium black). What's happening and how can I prevent it?

Answer: The formation of palladium black, a finely divided precipitate of Pd(0) metal, is a classic sign of catalyst deactivation.[13] The catalytically active species are soluble palladium complexes, so precipitation removes the catalyst from the reaction.[13]

This deactivation occurs when the Pd(0) species, which can be coordinatively unsaturated after reductive elimination, aggregates.[14] This process is often irreversible.

-

Causes of Deactivation:

-

Ligand Dissociation/Oxidation: If the phosphine ligand dissociates from the palladium center, the resulting "naked" Pd(0) is highly prone to aggregation.[14] Oxygen can also degrade the phosphine ligands, reducing their ability to stabilize the catalyst.[4]

-

High Temperature/Concentration: Excessive heat can accelerate the rate of catalyst decomposition and aggregation.[4][13]

-

-

Prevention Strategies:

-

Use Appropriate Ligands: Sterically hindered and electron-rich phosphine ligands can form more stable complexes with the Pd(0) center, preventing aggregation.[13]

-

Ensure an Inert Atmosphere: Rigorous degassing is critical not only to protect the Pd(0) center but also the phosphine ligands from oxidation.[4][13]

-

Control Reaction Conditions: Avoid unnecessarily high temperatures and high catalyst concentrations, which can favor decomposition pathways.[13]

-

Visual Guide: Suzuki Coupling Troubleshooting

Here is a logical workflow to diagnose common issues in a low-yielding Suzuki-Miyaura coupling reaction.

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.[8]

Section 2: Troubleshooting the Ullmann Reaction

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, is a classic method for forming biaryl bonds. While modern protocols have improved its scope and reduced the traditionally harsh conditions, challenges remain.[15][16]

Q1: I'm attempting an Ullmann coupling, but the yield is very low and requires very high temperatures. How can I improve it?

Answer: This is a common experience with traditional, ligand-free Ullmann reactions. Modern protocols can significantly improve yields and lower reaction temperatures.[15]

-

Inactive Copper Source: The active catalytic species is widely considered to be Cu(I).[15][17] If you are using a Cu(0) or Cu(II) source, the reaction conditions must be able to generate Cu(I) in situ. Old or oxidized copper sources are a frequent cause of failure.

-

Absence of a Ligand: Traditional Ullmann reactions often required temperatures exceeding 180-220 °C.[16][17] Ligands play a crucial role in stabilizing the copper catalyst and facilitating the reaction, allowing for significantly milder conditions.[15]

-

Suboptimal Solvent and Base: The solvent must be able to dissolve the reactants and withstand the required temperature.

-

Solution: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are often effective.[17] Ensure the solvent is anhydrous, as protic impurities can cause side reactions.[15][17] A strong, non-nucleophilic base like K₂CO₃ or K₃PO₄ is often required and should be finely powdered for best results.[17]

-

Section 3: Troubleshooting Grignard-Based Cross-Coupling

The cross-coupling of an aryl Grignard reagent with an aryl halide, often catalyzed by nickel or iron, is another route to unsymmetrical biphenyls.[18][19][20]

Q1: My Grignard cross-coupling is yielding mainly the homocoupled Grignard reagent byproduct. How can I favor the desired cross-coupling?

Answer: Homocoupling of the Grignard reagent is a major competing side reaction in these couplings.[12] This occurs when two molecules of the Grignard reagent react with each other.

-

High Local Concentration: A high local concentration of the reactive Grignard reagent can favor the homocoupling pathway.

-

Solution: Employ slow addition of the aryl halide to the solution of the Grignard reagent.[12] This keeps the concentration of the electrophile high relative to the nucleophile at the point of addition, favoring the cross-coupling pathway.

-

-

Elevated Temperature: Higher reaction temperatures can increase the rate of the homocoupling side reaction.[12]

-

Solution: Maintain a lower temperature during the reaction. Many of these couplings can be run effectively at or below room temperature.

-

-

Reaction Mechanism: Some uncatalyzed couplings between Grignard reagents and aryl halides can proceed via a radical-nucleophilic aromatic substitution (Sʀɴ1) mechanism, which can be complex and lead to side products.[21]

-

Solution: The use of a suitable transition metal catalyst (e.g., Ni(acac)₂) can promote a more selective cross-coupling catalytic cycle and suppress radical pathways, leading to cleaner reactions and higher yields of the desired biphenyl product.[19]

-

Visual Guide: Simplified Suzuki Catalytic Cycle & Failure Points

This diagram illustrates the core steps of the Suzuki-Miyaura reaction and highlights where common problems arise.

Caption: The catalytic cycle of Suzuki coupling, highlighting key failure points.

References

-

Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). CovaSyn. Retrieved February 22, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved February 22, 2026, from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

-

Hossain, M. A., Spencer, J. A., & Toste, F. D. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 29. [Link]

-

Perera, D., Tucker, J. W., Brahmbhatt, S., Helal, C. J., Chong, A., Farrell, W., Richardson, P., & Sach, N. W. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429–434. [Link]

-

Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? (2025, November 23). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Kim, B., & Kim, J. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(15), 1942–1953. [Link]

-

Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. Retrieved February 22, 2026, from [Link]

-

Ge, Y., & Semproni, M. J. (2022). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]

-

Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved February 22, 2026, from [Link]

-

Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. Retrieved February 22, 2026, from [Link]

-

Chen, Y., & Li, G. (2007). Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings. Tetrahedron Letters, 48(22), 3797–3800. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Ahmed, M. A. A. (n.d.). Catalyst deactivation Common causes - AmmoniaKnowHow. AmmoniaKnowHow. Retrieved February 22, 2026, from [Link]

-

Troubleshooting Ullmann Couplint. (2023, February 20). Reddit. Retrieved February 22, 2026, from [Link]

-

Yamamoto, T., & Hayashi, Y. (1988). Polyphenyl Synthesis by Means of the Kharash-type Grignard Cross-coupling Reaction. Chemical and Pharmaceutical Bulletin, 36(9), 3629–3633. [Link]

-

Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate. Retrieved February 22, 2026, from [Link]

-